molecular formula C24H23ClN4O2 B2714930 (3'-chloro-[1,1'-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2188279-23-2

(3'-chloro-[1,1'-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone

Cat. No. B2714930
CAS RN: 2188279-23-2
M. Wt: 434.92
InChI Key: DNBAWKSVNNQTAN-UHFFFAOYSA-N
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Description

The compound (3'-chloro-[1,1'-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is a complex organic molecule. It contains a biphenyl group, which is a type of aromatic hydrocarbon with two connected phenyl rings . The molecule also includes a morpholino group and a dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives were designed and synthesized . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS spectrum .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its IUPAC name and the groups present in it. The compound contains a biphenyl group, which consists of two connected phenyl rings . It also contains a morpholino group and a dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone group .

Scientific Research Applications

Anticancer Agents:

Kinase Inhibitors:

Organic Synthesis and Catalysis

The compound’s functional groups make it suitable for organic synthesis and catalysis:

Palladium-Catalyzed Cross-Coupling Reactions: Ligand Design:

Materials Science

The compound’s aromatic core and heterocyclic ring system suggest potential material-related applications:

Liquid Crystals:
Organic Semiconductors:

Future Directions

The future directions for research on this compound could involve further evaluation of its biological activities, particularly its potential antitumor activities . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its structure for better activity.

properties

IUPAC Name

[4-(3-chlorophenyl)phenyl]-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O2/c25-21-5-1-3-19(15-21)17-6-8-18(9-7-17)23(30)29-10-2-4-20-16-26-24(27-22(20)29)28-11-13-31-14-12-28/h1,3,5-9,15-16H,2,4,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBAWKSVNNQTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3'-chloro-[1,1'-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone

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